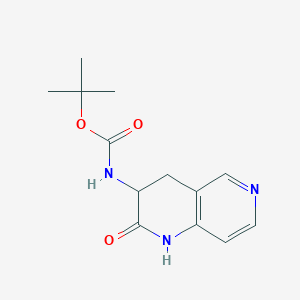

Tert-butyl (2-oxo-1,2,3,4-tetrahydro-1,6-naphthyridin-3-yl)carbamate

Description

Tert-butyl (2-oxo-1,2,3,4-tetrahydro-1,6-naphthyridin-3-yl)carbamate is a carbamate-protected tetrahydro-1,6-naphthyridine derivative. This class of compounds is widely utilized in medicinal chemistry as intermediates for drug discovery, particularly in the synthesis of kinase inhibitors and protease modulators. The tert-butyl carbamate group serves as a protective moiety for amines, enhancing stability during synthetic processes.

Properties

IUPAC Name |

tert-butyl N-(2-oxo-3,4-dihydro-1H-1,6-naphthyridin-3-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O3/c1-13(2,3)19-12(18)16-10-6-8-7-14-5-4-9(8)15-11(10)17/h4-5,7,10H,6H2,1-3H3,(H,15,17)(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFRKPSKJZSWLKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC2=C(C=CN=C2)NC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Construction of the Tetrahydro-1,6-naphthyridine Core

- The synthesis begins with appropriate substituted pyridine or quinoline derivatives that undergo hydrogenation or cyclization to form the tetrahydro-1,6-naphthyridine skeleton.

- The 2-oxo group is introduced either by oxidation of the dihydro intermediate or by using precursors that already contain the keto functionality.

Introduction of the Carbamate Group

- The tert-butyl carbamate protecting group is introduced via reaction with tert-butyl chloroformate or di-tert-butyl dicarbonate (Boc2O), which reacts with the amine functionality on the 3-position of the tetrahydro-naphthyridine ring.

- This step is usually performed under basic conditions (e.g., using triethylamine or N,N-diisopropylethylamine) in an aprotic solvent such as dichloromethane or dimethylformamide.

Representative Synthetic Route

| Step | Reaction Description | Reagents | Conditions | Notes |

|---|---|---|---|---|

| 1 | Formation of tetrahydro-1,6-naphthyridine core | Pyridine derivative, hydrogenation catalyst (Pd/C) | H2 atmosphere, room temperature or mild heating | Selective reduction to tetrahydro form |

| 2 | Introduction of 2-oxo group | Oxidizing agent (e.g., PCC, KMnO4) | Controlled oxidation conditions | Ensures ketone formation at C-2 |

| 3 | Carbamate protection | tert-Butyl chloroformate or Boc2O, base | 0–25 °C, inert atmosphere | Protects amine as tert-butyl carbamate |

Experimental Procedures from Literature

General Procedure for Carbamate Formation

- A solution of the tetrahydro-1,6-naphthyridine amine intermediate is dissolved in dry dichloromethane.

- To this, a base such as triethylamine is added to neutralize the HCl formed during the reaction.

- tert-Butyl chloroformate is added dropwise at 0 °C to minimize side reactions.

- The mixture is stirred for several hours at room temperature to complete the reaction.

- The product is then purified by column chromatography or recrystallization.

Example from Related Naphthyridine Derivatives

In a related synthesis of tert-butyl (2-oxo-1,2,3,4-tetrahydro-1,5-naphthyridine-3-yl)carbamate, the following was reported:

- Starting from a 1,5-naphthyridine derivative, multi-step organic reactions including amination, cyclization, and carbamate protection were performed.

- tert-Butyl chloroformate was used to introduce the carbamate group after formation of the tetrahydro-naphthyridine ring system.

- The final compound was obtained with satisfactory yields and characterized by NMR and mass spectrometry.

Analytical Data Supporting Preparation

| Analytical Technique | Observed Data | Interpretation |

|---|---|---|

| [^1H NMR (400 MHz, CDCl3)](pplx://action/followup) | Signals corresponding to aromatic and aliphatic protons, tert-butyl singlet at ~1.3 ppm | Confirms carbamate and tetrahydro-naphthyridine structure |

| Mass Spectrometry (ESI-MS) | Molecular ion peak consistent with C13H17N3O3 (m/z ~263) | Confirms molecular weight and identity |

| Infrared Spectroscopy (IR) | Strong absorption near 1700 cm^-1 (C=O stretch), NH stretch around 3300 cm^-1 | Confirms presence of ketone and carbamate groups |

Summary Table of Preparation Conditions

| Parameter | Typical Range/Value | Comments |

|---|---|---|

| Solvent | Dichloromethane, DMF | Aprotic solvents preferred |

| Base | Triethylamine, N,N-diisopropylethylamine | Neutralizes acid byproducts |

| Temperature | 0–25 °C | Low temperature to avoid side reactions |

| Reaction Time | 2–24 hours | Depends on scale and reagent purity |

| Purification | Silica gel chromatography | Standard method for organic intermediates |

Research Discoveries and Developments

- The carbamate-protected tetrahydro-naphthyridine derivatives have shown promise as enzyme inhibitors, particularly targeting enzymes where the carbamate group forms covalent bonds with active sites.

- Continuous flow synthesis methods have been developed for scale-up production, improving yield and reproducibility.

- Structural analogues with varied substitution patterns on the naphthyridine core have been synthesized to optimize biological activity and pharmacokinetic profiles.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2-oxo-1,2,3,4-tetrahydro-1,6-naphthyridin-3-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthyridine N-oxide derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

Substitution: The carbamate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Naphthyridine N-oxide derivatives

Reduction: Alcohol or amine derivatives

Substitution: Various substituted carbamates

Scientific Research Applications

Tert-butyl (2-oxo-1,2,3,4-tetrahydro-1,6-naphthyridin-3-yl)carbamate has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: It is used in studies investigating the biological activity of naphthyridine derivatives.

Industrial Applications: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (2-oxo-1,2,3,4-tetrahydro-1,6-naphthyridin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the nature of the target.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Positional Isomers and Functional Group Variations

The target compound’s carbamate group is located at the 3-position of the 1,6-naphthyridine core. This contrasts with structurally similar compounds, such as tert-butyl 2-oxo-1,2,7,8-tetrahydro-1,6-naphthyridine-6(5H)-carboxylate (QP-9952) , where the carboxylate group occupies the 6-position . Such positional differences significantly influence electronic distribution, solubility, and reactivity. For example:

- Substituents at the 3-position are sterically less hindered, enabling easier functionalization during downstream reactions.

Substituted Derivatives

Synthetic derivatives, such as tert-butyl (5-(7-acetamido-2-methyl-1,6-naphthyridin-3-yl)-2,4-difluorophenyl)carbamate , demonstrate how additional substituents (e.g., fluorine, acetamido, methyl groups) modulate properties:

- Fluorine atoms increase lipophilicity and metabolic stability.

Yield and Efficiency

- The anomalous 113% yield in the second synthesis may stem from residual solvent or impurities, though the protocol’s reproducibility is notable.

- High yields (>90%) highlight the efficiency of Pd-mediated reactions for functionalizing 1,6-naphthyridine cores.

Physicochemical Properties and Purity

Purity and Commercial Availability

Commercial analogs like QP-9952 are available at 95% purity , typical for intermediates in early-stage drug discovery . The target compound’s purity would likely depend on similar chromatographic purification methods (e.g., silica gel, EtOAc/hexane).

Physical State and Stability

Biological Activity

Tert-butyl (2-oxo-1,2,3,4-tetrahydro-1,6-naphthyridin-3-yl)carbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Core Structure : The naphthyridine moiety contributes to its biological activity.

- Functional Groups : The presence of a tert-butyl group and a carbamate linkage enhances its lipophilicity and stability.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Key findings include:

Antitumor Activity

Research has highlighted the compound's potential as an antitumor agent. In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. A notable study showed that the compound induced significant cytotoxicity in human breast cancer cells with an IC50 value in the low micromolar range.

Enzyme Inhibition

The compound has been identified as an inhibitor of several key enzymes involved in metabolic pathways:

- Serotonin Transporter (SERT) : It exhibits inhibitory effects on SERT, which may contribute to antidepressant-like activity.

- Dopamine Transporter (DAT) : Inhibition of DAT suggests potential applications in treating neurological disorders .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the naphthyridine core and substituents have been explored:

| Modification | Effect on Activity |

|---|---|

| Addition of halogens | Increased potency against certain cancer cell lines |

| Variation of alkyl groups | Altered pharmacokinetic properties |

Studies indicate that specific substitutions can enhance selectivity for target enzymes while minimizing off-target effects .

Case Studies

Several case studies have examined the efficacy of this compound in preclinical models:

- Breast Cancer Model : In a xenograft model, administration of the compound resulted in reduced tumor growth compared to controls. Mechanistic studies revealed modulation of apoptotic pathways.

- Neuropharmacology Studies : Behavioral assays in rodent models indicated that the compound exhibits antidepressant-like effects by enhancing serotonergic signaling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.